molecular formula C17H16Cl2N6O B2688394 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-60-7

1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2688394
CAS No.: 941922-60-7
M. Wt: 391.26
InChI Key: FUCDHYZDRJRLFH-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with dichlorophenyl and dimethylphenyl groups, along with a tetrazole ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3,4-dichloroaniline: This involves the chlorination of aniline to introduce chlorine atoms at the 3 and 4 positions.

    Formation of 3,4-dichlorophenyl isocyanate: This intermediate is synthesized by reacting 3,4-dichloroaniline with phosgene.

    Synthesis of 1-(3,4-dichlorophenyl)urea: The isocyanate is then reacted with urea to form the desired urea derivative.

    Introduction of the tetrazole ring: The final step involves the reaction of 1-(3,4-dichlorophenyl)urea with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxylic acid under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-phenylurea: Lacks the tetrazole ring, resulting in different chemical properties.

    1-(3,4-dimethylphenyl)-3-phenylurea: Lacks the dichlorophenyl group, affecting its reactivity and applications.

    1-(3,4-dichlorophenyl)-3-(1H-tetrazol-5-yl)methylurea: Similar structure but without the dimethylphenyl group.

Uniqueness

1-(3,4-dichlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both dichlorophenyl and dimethylphenyl groups along with a tetrazole ring

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O/c1-10-3-5-13(7-11(10)2)25-16(22-23-24-25)9-20-17(26)21-12-4-6-14(18)15(19)8-12/h3-8H,9H2,1-2H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCDHYZDRJRLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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